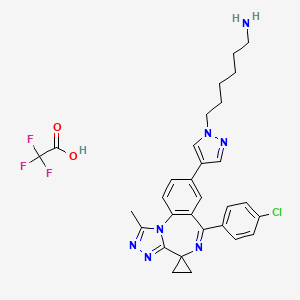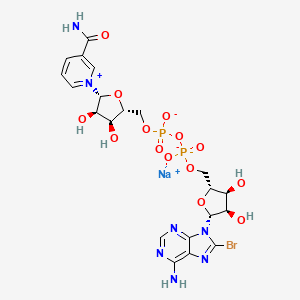
8-Br-NAD+ (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromonicotinamide adenine dinucleotide (sodium) is a derivative of nicotinamide adenine dinucleotide, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a bromine atom. This compound is often used in biochemical research as a substrate for various enzymatic reactions, particularly those involving ADP-ribosylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromonicotinamide adenine dinucleotide (sodium) typically involves the bromination of nicotinamide adenine dinucleotide. The process begins with the preparation of nicotinamide adenine dinucleotide, followed by selective bromination at the 8th position of the adenine ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dimethylformamide, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 8-Bromonicotinamide adenine dinucleotide (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The final product is often lyophilized or crystallized to ensure stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
8-Bromonicotinamide adenine dinucleotide (sodium) undergoes various chemical reactions, including:
Oxidation and Reduction: As a derivative of nicotinamide adenine dinucleotide, it can participate in redox reactions, acting as an electron carrier.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation and Reduction: The major products are the oxidized or reduced forms of the compound.
Substitution: The major products are the substituted derivatives of 8-Bromonicotinamide adenine dinucleotide.
Scientific Research Applications
8-Bromonicotinamide adenine dinucleotide (sodium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromonicotinamide adenine dinucleotide (sodium) involves its role as a substrate for enzymes that catalyze ADP-ribosylation reactions. The bromine atom at the 8th position of the adenine ring enhances its binding affinity to certain enzymes, thereby modulating their activity. This compound can influence various molecular targets and pathways, including those involved in cellular metabolism, DNA repair, and signal transduction .
Comparison with Similar Compounds
8-Bromonicotinamide adenine dinucleotide (sodium) can be compared with other similar compounds, such as:
Nicotinamide adenine dinucleotide: The parent compound, which lacks the bromine substitution.
Nicotinamide mononucleotide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide.
Nicotinamide riboside: Another precursor that can be converted to nicotinamide adenine dinucleotide in cells
Uniqueness
The uniqueness of 8-Bromonicotinamide adenine dinucleotide (sodium) lies in its bromine substitution, which enhances its binding affinity to certain enzymes and modulates their activity. This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing potential therapeutic applications .
Properties
Molecular Formula |
C21H25BrN7NaO14P2 |
|---|---|
Molecular Weight |
764.3 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
InChI Key |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


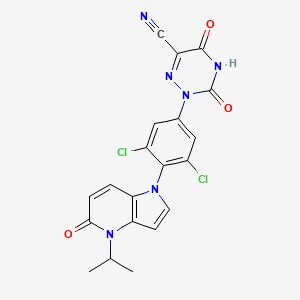
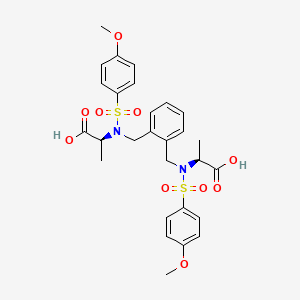

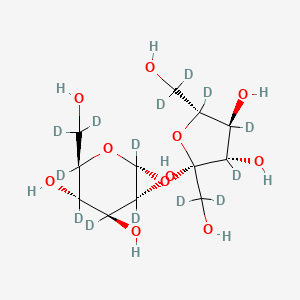
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
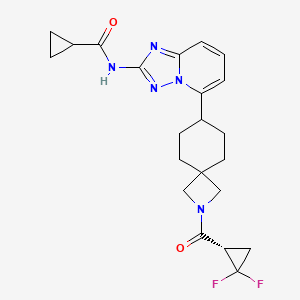
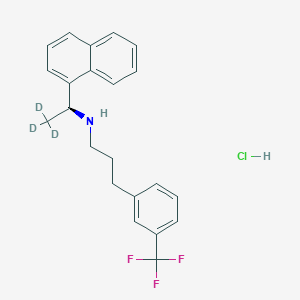
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)




